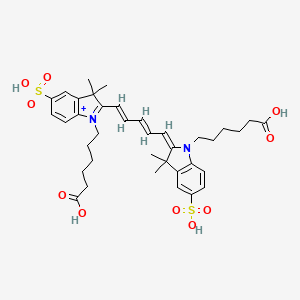
Sulfo-Bis-(N,N'-carboxylic acid)-Cy5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is a fluorescent dye widely used in various scientific fields. This compound is known for its strong fluorescence properties, making it an excellent choice for applications in imaging and labeling. The compound is part of the cyanine dye family, which is characterized by their vivid colors and high molar extinction coefficients.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 typically involves the condensation of a sulfonated indole derivative with a carboxylated benzothiazole derivative. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dye into its leuco form, which is non-fluorescent.
Substitution: The sulfonic acid groups can be substituted with other functional groups to modify the dye’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Leuco forms of the dye.
Substitution: Modified dyes with different functional groups.
Scientific Research Applications
Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy for imaging cells and tissues.
Medicine: Utilized in diagnostic imaging and as a marker in therapeutic studies.
Industry: Applied in the development of fluorescent sensors and markers.
Mechanism of Action
The fluorescence of Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is due to the electronic transitions within the cyanine dye structure. When the dye absorbs light, electrons are excited to a higher energy state. As the electrons return to their ground state, they emit light, resulting in fluorescence. The sulfonic acid groups enhance the water solubility of the dye, making it suitable for biological applications.
Comparison with Similar Compounds
Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is compared with other cyanine dyes such as Sulfo-Cyanine3 and Sulfo-Cyanine7. While all these dyes share similar fluorescence properties, Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 is unique due to its specific absorption and emission wavelengths, which make it particularly useful for certain imaging applications. Other similar compounds include:
Sulfo-Cyanine3: Absorbs and emits at shorter wavelengths.
Sulfo-Cyanine7: Absorbs and emits at longer wavelengths.
Sulfo-Bis-(N,N’-carboxylic acid)-Cy5 stands out for its balance between water solubility and fluorescence efficiency, making it a versatile tool in various scientific fields.
Properties
Molecular Formula |
C37H47N2O10S2+ |
|---|---|
Molecular Weight |
743.9 g/mol |
IUPAC Name |
6-[(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]hexanoic acid |
InChI |
InChI=1S/C37H46N2O10S2/c1-36(2)28-24-26(50(44,45)46)18-20-30(28)38(22-12-6-10-16-34(40)41)32(36)14-8-5-9-15-33-37(3,4)29-25-27(51(47,48)49)19-21-31(29)39(33)23-13-7-11-17-35(42)43/h5,8-9,14-15,18-21,24-25H,6-7,10-13,16-17,22-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49)/p+1 |
InChI Key |
KCJWQEQRJODNIT-UHFFFAOYSA-O |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


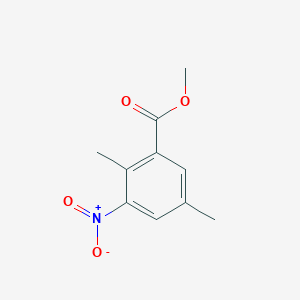
![[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)
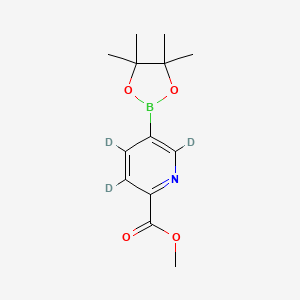

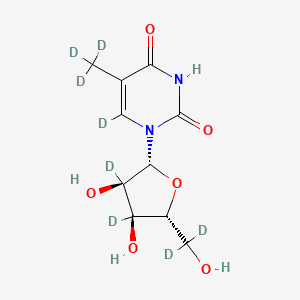
![3-(3-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B13423868.png)
![3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B13423870.png)
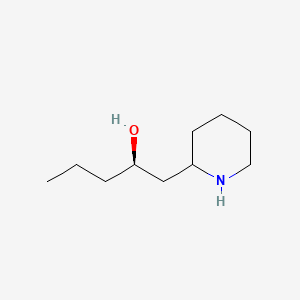
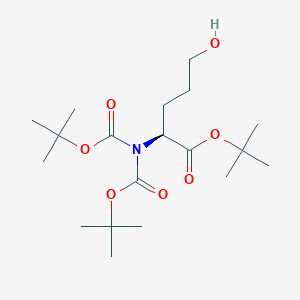

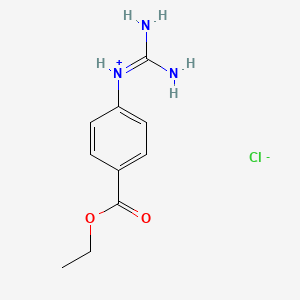

![5-Chloro-1,3-dihydro-3-[4-oxo-3-(phenylmethyl)-2-thioxo-5-thiazolidinylidene]-2H-indol-2-one](/img/structure/B13423916.png)
![2-[2-(Oxan-2-yloxymethyl)pent-4-enoxy]oxane](/img/structure/B13423928.png)
